1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide
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Description
1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H19FN4O3 and its molecular weight is 346.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.14411864 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the T-type Ca²⁺ channels . These channels are essential for life and are the most common signal transduction element in cells . They play an important role in initial depolarization of the sinus and atrioventricular (AV) nodes and are therefore regarded as important therapeutic targets for treating various cardiovascular diseases such as hypertension, angina, heart failure, and arrhythmia .
Mode of Action
This compound exerts its action by inhibiting the T-type Ca²⁺ channels . The structure–activity relationship studies have revealed that the isopropyl substituent at the benzylic position plays an important role in exerting potent inhibitory activity . The absolute configuration of the benzylic position was found to be opposite that of mibefradil, which was first launched as a new class of T-type Ca²⁺ channel blocker .
Biochemical Pathways
The inhibition of T-type Ca²⁺ channels by this compound leads to a series of biochemical reactions. It slows the sinus rate and prolongs AV nodal conduction . This is different from traditional L-type Ca²⁺ channel blockers, which often cause adverse negative inotropic or positive chronotropic cardiac actions .
Pharmacokinetics
It’s known that oral administration of a similar compound, n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide, lowered blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia .
Result of Action
The result of the compound’s action is the lowering of blood pressure in spontaneously hypertensive rats . This is achieved without inducing reflex tachycardia, an adverse effect often caused by traditional L-type Ca²⁺ channel blockers .
Action Environment
It’s known that the compound’s action is potent enough to lower blood pressure in spontaneously hypertensive rats
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-4-methoxypyrazole-3-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-25-14-10-22(13-4-2-12(18)3-5-13)20-15(14)17(24)21-8-6-11(7-9-21)16(19)23/h2-5,10-11H,6-9H2,1H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYMUKAIEXVOBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.